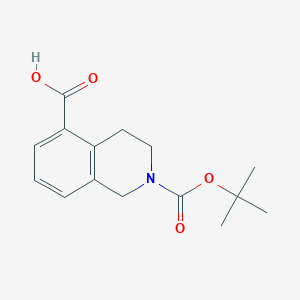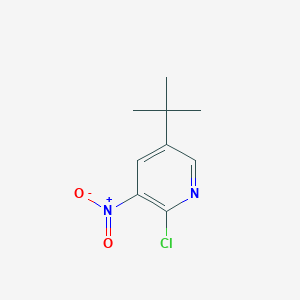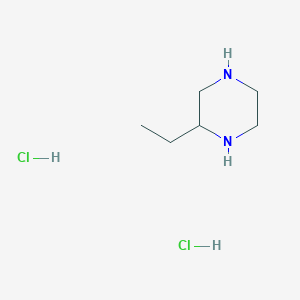
4-Bromo-2-etil-1-fluorobenceno
Descripción general
Descripción
4-Bromo-2-ethyl-1-fluorobenzene is an organic compound with the molecular formula C8H8BrF. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the fourth position, an ethyl group at the second position, and a fluorine atom at the first position. This compound is used in various chemical synthesis processes and has applications in scientific research and industry .
Aplicaciones Científicas De Investigación
4-Bromo-2-ethyl-1-fluorobenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and polymers
Mecanismo De Acción
Target of Action
4-Bromo-2-ethyl-1-fluorobenzene is a chemical compound with the molecular formula C8H8BrF It’s known that brominated and fluorinated benzene derivatives can interact with various biological targets depending on their specific structures and functional groups .
Mode of Action
Brominated and fluorinated benzene derivatives typically undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . In general, these compounds can react via an SN1 or SN2 pathway, depending on the nature of the substituent . The electrophilic aromatic substitution reaction is a common mechanism for these compounds . This involves the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged intermediate, followed by the removal of a proton, yielding a substituted benzene ring .
Biochemical Pathways
Pharmacokinetics
The physical form of the compound can be either solid or liquid, which may influence its bioavailability .
Result of Action
It’s known that benzene derivatives can have various effects at the molecular and cellular level depending on their specific structures and functional groups .
Action Environment
The action, efficacy, and stability of 4-Bromo-2-ethyl-1-fluorobenzene can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at room temperature . It’s also important to note that the compound is classified as a flammable liquid, and precautions should be taken against static discharges .
Análisis Bioquímico
Biochemical Properties
4-Bromo-2-ethyl-1-fluorobenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. The compound can participate in electrophilic aromatic substitution reactions, where it can act as an electrophile due to the presence of the bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on enzymes and proteins, potentially altering their activity. For example, 4-Bromo-2-ethyl-1-fluorobenzene may interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics, leading to the formation of reactive intermediates that can further react with cellular macromolecules .
Cellular Effects
The effects of 4-Bromo-2-ethyl-1-fluorobenzene on cells can be diverse, depending on the cell type and the concentration of the compoundFor instance, 4-Bromo-2-ethyl-1-fluorobenzene may activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, the compound can affect the expression of genes involved in detoxification processes, leading to changes in cellular metabolism and the production of reactive oxygen species .
Molecular Mechanism
At the molecular level, 4-Bromo-2-ethyl-1-fluorobenzene exerts its effects through various mechanisms. One key mechanism is the formation of covalent bonds with nucleophilic sites on biomolecules, such as enzymes and proteins. This can result in the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction . For example, the compound may inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates . Additionally, 4-Bromo-2-ethyl-1-fluorobenzene can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-ethyl-1-fluorobenzene can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Over time, the degradation products of 4-Bromo-2-ethyl-1-fluorobenzene may accumulate, potentially leading to long-term effects on cellular function. In in vitro studies, prolonged exposure to the compound has been shown to result in changes in cell viability and the induction of oxidative stress . In in vivo studies, the long-term effects of 4-Bromo-2-ethyl-1-fluorobenzene on cellular function are still being investigated, but preliminary results suggest that chronic exposure may lead to tissue damage and inflammation .
Dosage Effects in Animal Models
The effects of 4-Bromo-2-ethyl-1-fluorobenzene in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects . For example, in rodent models, high doses of 4-Bromo-2-ethyl-1-fluorobenzene have been associated with liver toxicity, characterized by elevated levels of liver enzymes and histopathological changes in liver tissue . Additionally, high doses of the compound can lead to systemic toxicity, affecting multiple organs and systems . Threshold effects have also been observed, where a certain concentration of the compound is required to elicit a measurable biological response .
Metabolic Pathways
4-Bromo-2-ethyl-1-fluorobenzene is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further react with cellular macromolecules . The metabolism of 4-Bromo-2-ethyl-1-fluorobenzene can also involve conjugation reactions, where the compound is conjugated with endogenous molecules, such as glutathione, to facilitate its excretion from the body . These metabolic pathways can influence the overall toxicity and biological activity of the compound .
Transport and Distribution
Within cells and tissues, 4-Bromo-2-ethyl-1-fluorobenzene is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to accumulate in lipid-rich compartments, such as cell membranes and adipose tissue . Additionally, 4-Bromo-2-ethyl-1-fluorobenzene may interact with specific transporters and binding proteins that facilitate its uptake and distribution within cells . These interactions can influence the localization and accumulation of the compound, affecting its overall biological activity .
Subcellular Localization
The subcellular localization of 4-Bromo-2-ethyl-1-fluorobenzene can impact its activity and function. The compound may localize to specific compartments or organelles within the cell, such as the endoplasmic reticulum, mitochondria, or lysosomes . This localization can be influenced by targeting signals or post-translational modifications that direct the compound to specific sites within the cell . For example, 4-Bromo-2-ethyl-1-fluorobenzene may accumulate in the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and other proteins involved in detoxification processes . The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethyl-1-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-ethyl-1-fluorobenzene using bromine in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminum tribromide . The reaction conditions usually involve maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-2-ethyl-1-fluorobenzene can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-ethyl-1-fluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of the bromine atom with other electrophiles.
Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles under specific conditions.
Oxidation and Reduction: The ethyl group can undergo oxidation to form carboxylic acids or reduction to form alkanes.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitrating agents in the presence of Lewis acids.
Nucleophilic Aromatic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Products: Depending on the electrophile or nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Carboxylic acids or aldehydes.
Reduction Products: Alkanes or alcohols.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-fluorobenzene: A similar compound with a bromine atom at the first position and a fluorine atom at the fourth position.
4-Bromo-1-fluoro-2-nitrobenzene: Another derivative with a nitro group at the second position.
4-Bromo-2-ethylbenzene: Lacks the fluorine atom but has similar substitution patterns
Uniqueness
4-Bromo-2-ethyl-1-fluorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and properties. The presence of both bromine and fluorine atoms allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry .
Propiedades
IUPAC Name |
4-bromo-2-ethyl-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMZYBYSTYYOFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627233 | |
| Record name | 4-Bromo-2-ethyl-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627463-25-6 | |
| Record name | 4-Bromo-2-ethyl-1-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627463-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-ethyl-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details


Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanol](/img/structure/B1291659.png)


